2-(4-Nitrophenyl)butyric acid

Description

The exact mass of the compound 2-(4-Nitrophenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404387. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Nitrophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

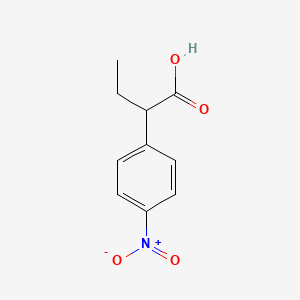

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNOMBPRQVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033429 | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-53-8, 46406-87-5 | |

| Record name | α-Ethyl-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Identifying a Key Synthetic Building Block

An In-Depth Technical Guide to 2-(4-Nitrophenyl)butyric Acid

Prepared by: Gemini, Senior Application Scientist

2-(4-Nitrophenyl)butyric acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its strategic importance is most notably demonstrated by its role as a precursor in the manufacturing of Indobufen, a potent anti-platelet aggregation agent.[3][4] The compound's molecular architecture, which integrates a reactive carboxylic acid moiety with an electron-withdrawing nitrophenyl group, confers a unique chemical reactivity that makes it a versatile tool for synthetic chemists.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis pathways, analytical validation, and critical applications. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 7463-53-8[1][2][5][6]

The following diagram illustrates the primary identification and core application of this compound.

Caption: Core Identity and Primary Applications.

Physicochemical and Structural Properties

The utility of 2-(4-Nitrophenyl)butyric acid in synthetic protocols is directly linked to its distinct physical and chemical characteristics. It typically presents as an off-white to light beige or yellow crystalline powder.[1][2] This solid-state form facilitates straightforward handling, weighing, and storage under standard laboratory conditions.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Registry Number | 7463-53-8 | [2][5][6] |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | [6][7] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5][6][7] |

| Molecular Weight | 209.20 g/mol | [5][7] |

| Appearance | Off-white to light beige crystalline powder | [2][8] |

| Melting Point | 121-123 °C | [2][3][4] |

| Boiling Point | 371.2 ± 25.0 °C | [3][9] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, chloroform.[1] | [1] |

| Stability | Generally stable under normal conditions; may degrade upon exposure to extreme heat, light, or strong acids/bases.[1] | [1] |

Core Application: Synthesis of Indobufen

The primary industrial application of 2-(4-Nitrophenyl)butyric acid is its function as the cornerstone intermediate for synthesizing Indobufen.[2][3][4] The synthesis pathway involves a multi-step process where the nitro group of the starting material is first reduced to an amine, forming 2-(4-aminophenyl)butyric acid. This is often achieved via catalytic hydrogenation. The resulting amino acid is then condensed with other reagents to construct the final isoindolinone structure of Indobufen.

The workflow below outlines a modern, high-yield approach to Indobufen synthesis starting from 2-(4-Nitrophenyl)butyric acid.

Caption: High-level workflow for Indobufen synthesis.[10]

Methodologies for Synthesis

Several synthetic routes to 2-(4-Nitrophenyl)butyric acid have been established, each with distinct advantages regarding starting material availability, reaction conditions, and safety profiles. The choice of method often depends on the scale of production and the laboratory's capabilities.

Method 1: Nitration of 2-Phenylbutyric Acid

This is a classical electrophilic aromatic substitution approach. The causality is straightforward: a potent nitrating agent is used to introduce a nitro group onto the aromatic ring of the precursor.

Protocol:

-

Cool a solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) to -10 °C with continuous stirring.[11]

-

Prepare a nitrating mixture of 70% nitric acid (39.4 ml) and acetic acid (170 ml).[11]

-

Add the nitrating mixture dropwise to the sulfuric acid solution, ensuring the reaction temperature is maintained below 0 °C. This temperature control is critical to prevent over-nitration and side-product formation.

-

After the addition is complete, allow the mixture to warm to 20 °C over a period of 1 hour.[11]

-

Pour the reaction mixture into ice water to precipitate the crude product.[11]

-

Isolate the off-white solid via filtration, wash thoroughly with ice water, and dry.[11]

-

For purification, dissolve the crude solid in chloroform, separate any aqueous layer, and dry the chloroform layer over magnesium sulfate.[11]

-

Remove the solvent under reduced pressure and recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid.[11]

Method 2: Hydrolysis of Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This method builds the carbon skeleton first and then reveals the carboxylic acid functionality through hydrolysis. It is an effective route when the malonic ester precursor is readily available.

Protocol:

-

Dissolve diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) in 150 ml of ethanol.[12]

-

Add a solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water. The strong base is necessary to hydrolyze both ester groups and subsequently decarboxylate the resulting malonic acid intermediate.

-

Heat the mixture under reflux for 3 hours.[12]

-

Distill off the solvent in vacuo.

-

Dissolve the residue in 200 ml of water and extract with 300 ml of ether to remove any unreacted starting material or non-acidic impurities.[12]

-

Discard the ether layer and acidify the aqueous layer with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate or become extractable.

-

Extract the acidified aqueous layer again with ether.

-

Separate the ether layer, wash it with a saturated sodium chloride solution, and dry it over magnesium sulfate.[12]

-

Evaporate the ether in vacuo to yield 2-(4-nitrophenyl)-n-butyric acid.[12]

Analytical Characterization Workflow

Confirming the identity and purity of 2-(4-Nitrophenyl)butyric acid is essential for its use in regulated applications like pharmaceutical synthesis. A multi-technique approach provides a self-validating system for quality control.

Caption: A typical quality control workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight (209.20 g/mol ) and can provide fragmentation patterns to further validate the structure.[7]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity, separating the main compound from any impurities or starting materials. Assays typically require a purity of ≥98%.[8]

-

Melting Point Analysis: A sharp melting point within the established range (121-123 °C) is a reliable indicator of high purity.[2][4]

Safety, Handling, and Storage

Proper handling of 2-(4-Nitrophenyl)butyric acid is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[13][14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition or extreme heat.[1][8]

Conclusion

2-(4-Nitrophenyl)butyric acid (CAS 7463-53-8) is more than a simple chemical reagent; it is an enabling tool for complex molecular engineering, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and predictable reactivity make it a reliable starting material. Understanding the nuances of its synthesis, handling, and analytical validation is paramount for any research or development professional aiming to leverage its synthetic potential. This guide serves as a foundational resource to support such endeavors, grounded in established protocols and safety considerations.

References

- Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.

- Guidechem. (n.d.). 2-(4-nitrophenyl)butyric acid 7463-53-8.

- Home Sunshine Pharma. (n.d.). 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8.

- Alfa Chemistry. (n.d.). CAS 7463-53-8 2-(4-Nitrophenyl)butyric acid.

- ChemicalBook. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8.

- Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.

- Sigma-Aldrich. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID AldrichCPR.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID.

- National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)butyric acid. PubChem Compound Database.

- Hua, Y., Liu, B., Cai, J., Wang, T., & Cheng, M. (n.d.). Hectogram-Scale Synthesis of Indobufen from Diludine-Triggered Metal-Free Cascade. ResearchGate.

- Chemsrc. (n.d.). 2-(4-nitrophenyl)butanoic acid | CAS#:46406-87-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis.

- Fisher Scientific. (2014). Safety Data Sheet - Butyric Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- Sigma-Aldrich. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID AldrichCPR.

- Biosynth. (2022). Safety Data Sheet - 4-Nitrophenyl butyrate.

- Pharmacy Research. (n.d.). CAS 7463-53-8 2-(4-nitrophenyl)butyric Acid.

Sources

- 1. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. haihangchem.com [haihangchem.com]

- 9. alfa-labotrial.com [alfa-labotrial.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

2-(4-Nitrophenyl)butyric acid chemical properties

An In-depth Technical Guide to 2-(4-Nitrophenyl)butyric Acid: Properties, Synthesis, and Applications

Introduction

2-(4-Nitrophenyl)butyric acid, with the CAS Number 7463-53-8, is a specialized organic compound that holds significant importance as a building block in organic synthesis and as a key intermediate in the pharmaceutical industry.[1] Structurally, it is characterized by a butyric acid backbone with a para-substituted nitrophenyl group at the alpha position.[2] This unique arrangement of functional groups—a carboxylic acid and an electron-withdrawing nitro group—imparts distinct chemical reactivity that makes it a versatile precursor for more complex molecules.[1][2]

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Nitrophenyl)butyric acid, detailed synthesis protocols, its characteristic reactivity, and its primary applications, with a focus on its pivotal role in the synthesis of the anti-platelet agent, Indobufen.[3][4] The information is curated for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Physicochemical and Spectroscopic Profile

The compound typically appears as an off-white to light beige or yellow crystalline powder.[1][2] Its physical and chemical properties are well-documented and crucial for its handling, storage, and application in synthesis.

Core Chemical Properties

A summary of the key physicochemical data for 2-(4-Nitrophenyl)butyric acid is presented below.

| Property | Value | Source(s) |

| CAS Number | 7463-53-8 | [1][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5][6] |

| Molecular Weight | 209.20 g/mol | [2][5][6] |

| Appearance | Off-white to light beige/yellow crystalline powder | [1][2][7] |

| Melting Point | 121-123 °C | [1][3][4][5][7] |

| Boiling Point | 371.2 °C at 760 mmHg | [2][5] |

| Density | 1.287 g/cm³ | [2][5] |

| Flash Point | 161.6 °C | [2][5] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, chloroform | [2] |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | [6] |

Spectroscopic Analysis

The structural features of 2-(4-Nitrophenyl)butyric acid give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic and aliphatic protons. The two protons on the phenyl ring closer to the nitro group will be deshielded and appear as a doublet, while the two protons closer to the butyric acid chain will appear as another doublet, creating a classic A₂B₂ pattern in the aromatic region (approx. 7.5-8.2 ppm). The alpha-proton on the butyric acid chain will appear as a triplet (approx. 3.6-3.8 ppm). The methylene protons of the ethyl group will present as a multiplet, and the terminal methyl protons will appear as a triplet.

-

¹³C NMR Spectroscopy : The carbon spectrum will display a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm). The aromatic carbons will appear in the 120-150 ppm range, with the carbon atom directly attached to the nitro group being significantly deshielded. Signals for the three aliphatic carbons will be visible in the upfield region of the spectrum.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (N-O) will appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 209.20.[8]

Synthesis Methodologies

Several synthetic routes to 2-(4-Nitrophenyl)butyric acid have been established. The choice of method often depends on the availability of starting materials, scalability, and safety considerations, particularly concerning nitration reactions.

Method 1: Direct Nitration of 2-Phenylbutyric Acid

This is a classical electrophilic aromatic substitution approach. The phenyl ring is activated towards nitration, but the conditions must be carefully controlled to favor the para-substituted product and manage the exothermic nature of the reaction.

Caption: Workflow for synthesis via direct nitration.

Detailed Protocol:

-

A solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) is prepared and cooled to -10 °C with stirring.[9]

-

A mixture of 70% nitric acid (39.4 ml) and acetic acid (170 ml) is added dropwise, ensuring the reaction temperature is maintained below 0 °C.[9]

-

After the addition is complete, the mixture is allowed to warm to 20 °C over one hour.[9]

-

The reaction mixture is then poured into ice water, causing the product to precipitate as an off-white solid.[9]

-

The solid is collected by filtration, washed with ice water, and dried.[9]

-

For purification, the crude solid is dissolved in chloroform, washed to remove residual acid, and dried over magnesium sulfate.[9]

-

The solvent is removed under reduced pressure, and the final product is obtained by recrystallization from a hot toluene/hexane mixture.[9]

Expert Insight: The use of concentrated sulfuric acid as a solvent and catalyst is crucial; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature during the addition of the nitrating mixture is critical to prevent over-nitration and control the exothermic reaction.

Method 2: Hydrolysis of Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This alternative route involves the saponification and subsequent decarboxylation of a malonic ester derivative, which can provide high yields and avoid some of the harsh conditions of direct nitration.

Detailed Protocol:

-

Diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) is dissolved in 150 ml of ethanol.[10]

-

A solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water is added.[10]

-

The mixture is heated under reflux for 3 hours.[10]

-

The solvent is distilled off in vacuo. The residue is dissolved in 200 ml of water and extracted with ether to remove any unreacted starting material.[10]

-

The aqueous layer is acidified with concentrated hydrochloric acid, which protonates the carboxylate and causes the final product to precipitate or separate.[10]

-

The product is extracted into ether. The ether layer is washed with a saturated sodium chloride solution and dried over magnesium sulfate.[10]

-

Removal of the ether in vacuo yields the final product, 2-(4-nitrophenyl)-n-butyric acid, with a reported yield of 69%.[10]

Expert Insight: This method is a classic example of malonic ester synthesis. The strong base (NaOH) hydrolyzes both ester groups to form a dicarboxylate salt. Upon acidification, the resulting malonic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂) when heated or under acidic conditions to yield the final monosubstituted butyric acid.

Chemical Reactivity and Applications

The reactivity of 2-(4-Nitrophenyl)butyric acid is dominated by its two primary functional groups.

Caption: Key reactivity pathways of 2-(4-Nitrophenyl)butyric Acid.

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification (e.g., reaction with methanol in the presence of an acid catalyst to form methyl 2-(4-nitrophenyl)butanoate) and amide bond formation.[11] These transformations are essential for protecting the carboxylic acid or for building larger molecular scaffolds.

-

Nitro Group : The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (-NH₂). This reduction is a critical step in many synthetic pathways. A common and efficient method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas.[11] The resulting 2-(4-aminophenyl)butyric acid is the direct precursor needed for the synthesis of Indobufen.[11]

Pivotal Role in Indobufen Synthesis

The primary industrial application of 2-(4-Nitrophenyl)butyric acid is as a key starting material for the production of Indobufen.[1][2][3] Indobufen is a reversible inhibitor of platelet aggregation used clinically as an antithrombotic agent.

The synthesis pathway from 2-(4-Nitrophenyl)butyric acid to Indobufen is a multi-step process that leverages the compound's dual reactivity.

Caption: Synthetic workflow from the starting material to Indobufen.

The process generally involves:

-

Protection of the carboxylic acid : Often, the carboxylic acid is first converted to an ester (e.g., a methyl ester) to prevent it from interfering with subsequent reactions.[11]

-

Reduction of the nitro group : The nitro ester is then reduced to an amino ester.[11]

-

Formation of the isoindolinone core : The amino ester is reacted with a phthalic acid derivative, such as 2-carboxybenzaldehyde, to construct the characteristic isoindolinone ring system of Indobufen.[11]

-

Deprotection : The ester is hydrolyzed back to a carboxylic acid to yield the final Indobufen molecule.[11]

Safety and Handling

As a laboratory chemical, 2-(4-Nitrophenyl)butyric acid must be handled with appropriate precautions.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some data also suggests it may be harmful if swallowed (H302).[6]

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[7][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust and direct contact with skin and eyes.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2][7]

Conclusion

2-(4-Nitrophenyl)butyric acid is a compound of significant value in synthetic chemistry, primarily serving as a well-characterized and reliable intermediate. Its predictable reactivity, stemming from the interplay between the carboxylic acid and nitro functional groups, allows for its strategic use in the construction of complex molecules. While its most prominent role is in the industrial synthesis of the pharmaceutical agent Indobufen, its utility as a building block extends to other areas of fine chemical and dye manufacturing. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to utilize this versatile intermediate in their work.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid.

- Look Chemical. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- ChemicalBook. (2023). 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.

- Guidechem. (n.d.). 2-(4-nitrophenyl)butyric acid 7463-53-8.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.

- Home Sunshine Pharma. (n.d.). 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8.

- Autech Industry Co., Ltd. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24047, 2-(4-Nitrophenyl)butyric acid.

- Hangzhou Zhongmei Huadong Pharmaceutical Co., Ltd. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID.

- Biosynth. (2022). Safety Data Sheet.

- Hua, Y., Liu, B., Cai, J., Wang, T., & Cheng, M. (n.d.). Hectogram-Scale Synthesis of Indobufen from Diludine-Triggered Metal-Free Cascade. ResearchGate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2014). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- National Institute of Standards and Technology. (n.d.). 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 4. 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. haihangchem.com [haihangchem.com]

- 8. 4-(4-Nitrophenyl)butyric acid [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

- 13. beta.lakeland.edu [beta.lakeland.edu]

2-(4-Nitrophenyl)butyric acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive technical overview of 2-(4-nitrophenyl)butyric acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all claims in authoritative references.

Introduction and Physicochemical Profile

2-(4-Nitrophenyl)butyric acid (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of Indobufen, a reversible anti-platelet aggregation agent.[1][2][3] Understanding its structural and chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.[1] Its molecular structure integrates three key functional components: a butyric acid backbone, a phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO₂) at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)butyric acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][4] |

| Molecular Weight | 209.20 g/mol | [4] |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | [4] |

| Melting Point | 121-123 °C | [1][2] |

| Appearance | Off-white to light beige/yellow powder | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and chloroform. | [1] |

Molecular Structure and Stereochemistry

The molecular architecture of 2-(4-nitrophenyl)butyric acid is fundamental to its chemical behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the α-carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of 2-(4-Nitrophenyl)butyric acid.

Key Functional Groups

-

Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is a primary site for chemical reactions, such as esterification or conversion to an acid chloride.

-

p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO₂) at the para position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and influences the acidity of the α-carbon's proton.

-

Ethyl Group (-CH₂CH₃): Attached to the α-carbon, this alkyl group completes the butyric acid structure.

Stereochemistry: A Chiral Center

A critical feature of the 2-(4-nitrophenyl)butyric acid structure is the presence of a chiral center at the α-carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the ethyl group, and a hydrogen atom).

-

Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-nitrophenyl)butyric acid and (S)-2-(4-nitrophenyl)butyric acid.

-

Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[5]

-

Chiral Resolution: For applications where stereochemistry is critical, such as in pharmaceuticals, separation of the racemic mixture into its individual enantiomers is necessary. This process, known as chiral resolution, can be achieved by forming diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional crystallization, or by using chiral chromatography.[6][7] The differing physical properties of the diastereomeric salts allow for their separation.

Spectroscopic Characterization for Structural Elucidation

The confirmation of the molecular structure of 2-(4-nitrophenyl)butyric acid relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro compounds.[8]

Table 2: Key IR Absorption Bands for 2-(4-Nitrophenyl)butyric acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid (O-H) | Stretching, broad | 3300 - 2500 | Characteristic broad absorption due to hydrogen bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Typical for sp² C-H bonds in the phenyl ring. |

| Aliphatic C-H | Stretching | 3000 - 2850 | For sp³ C-H bonds in the ethyl group. |

| Carboxylic Acid (C=O) | Stretching | ~1700 | Strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| Aromatic Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | Strong and characteristic for aromatic nitro compounds.[8][9] |

| Aromatic Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Strong and characteristic, appears alongside the asymmetric stretch.[8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

-

Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro group will be further downfield.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may exchange with D₂O.

-

α-Methine Proton (-CH-): A triplet around δ 3.6-3.8 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): A multiplet (quintet or sextet) around δ 1.8-2.2 ppm, coupled to both the α-methine and the terminal methyl protons.

-

Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the adjacent methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

-

Carboxyl Carbon: δ > 170 ppm.

-

Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

-

α-Carbon: δ ~45-55 ppm.

-

Methylene Carbon: δ ~25-30 ppm.

-

Methyl Carbon: δ ~10-15 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-nitrophenyl)butyric acid, the expected monoisotopic mass is 209.0688 Da.[4] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209, with potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl group, or parts of the nitro group.

Synthetic Methodologies

The synthesis of 2-(4-nitrophenyl)butyric acid is well-documented, with several viable routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common, validated protocols.

Sources

- 1. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 3. 2-(4-NITROPHENYL)BUTYRIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical Properties of 2-(4-Nitrophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Nitrophenyl)butyric acid (CAS No. 7463-53-8), a key intermediate in the synthesis of various organic molecules, most notably the anti-platelet agent Indobufen.[1][2][3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates essential data, provides context for its application, and outlines a representative synthetic protocol.

Introduction

2-(4-Nitrophenyl)butyric acid, also referred to as α-ethyl-4-nitrobenzeneacetic acid, is an aromatic carboxylic acid derivative.[3] Its molecular structure, characterized by a butyric acid backbone with a para-substituted nitrophenyl group at the alpha position, imparts a unique combination of reactivity and functionality.[3][5] The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety makes it a versatile building block in organic chemistry.[5] This guide will delve into the fundamental physical properties that are critical for its handling, characterization, and application in synthetic workflows.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for interpreting its physical and chemical behavior.

Caption: Molecular Structure of 2-(4-Nitrophenyl)butyric acid

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 7463-53-8[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄[1][4] |

| Molecular Weight | 209.20 g/mol [1][4] |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid[1] |

| Synonyms | α-ethyl-4-nitrobenzeneacetic acid, 2-(p-Nitrophenyl)butyric acid[2][3] |

Core Physical Properties

The physical properties of 2-(4-Nitrophenyl)butyric acid are crucial for its storage, handling, and use in chemical reactions.

Table 2: Physical Properties of 2-(4-Nitrophenyl)butyric acid

| Property | Value | Source(s) |

| Appearance | Off-white to light beige or yellow crystalline solid.[3][5][6][7] | [3][5][6][7] |

| Melting Point | 121-123 °C[1][2][5][7] | [1][2][5][7] |

| Boiling Point | 371.2 °C at 760 mmHg | [8] |

| Density | ~1.287 g/cm³ | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and chloroform.[3][6] | [3][6] |

| pKa (Predicted) | 3.91 ± 0.10 | [2] |

Expert Insights on Physical Properties:

-

The crystalline solid nature of this compound facilitates its handling and weighing in a laboratory setting.[3][6]

-

The melting point range of 121-123 °C is a key indicator of purity. A broader melting range may suggest the presence of impurities.

-

Its solubility profile dictates the choice of solvents for reactions, extractions, and purifications. The poor water solubility is typical for a molecule with a significant nonpolar aromatic component.

Spectral Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(4-Nitrophenyl)butyric acid. While raw spectral data is best viewed in dedicated databases, the expected key features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the nitrophenyl ring, the methine proton at the chiral center (alpha to the carbonyl group), the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The aromatic protons will likely appear as two doublets in the downfield region due to the para-substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the chiral methine carbon, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ will indicate the C=O (carbonyl) stretch. Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209). Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the butyric acid side chain.

Authoritative spectral data can be accessed through databases such as PubChem and ChemicalBook.[1][4]

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)butyric Acid

To provide a practical context, a representative synthesis protocol for 2-(4-Nitrophenyl)butyric acid is detailed below. This method involves the nitration of 2-phenylbutyric acid.[9]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2-(4-Nitrophenyl)butyric acid.

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid with stirring.[9]

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath.[9]

-

Nitration: Prepare a nitrating mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid. Add this mixture dropwise to the cooled solution, ensuring the temperature is maintained below 0 °C.[9]

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to 20 °C over a period of 1 hour. Pour the mixture into ice water to precipitate the product.[9]

-

Isolation: Separate the resulting off-white solid by filtration. Wash the solid with ice water and dry it thoroughly on the filter.[9]

-

Purification: Dissolve the crude solid in chloroform and separate any aqueous layer. Dry the chloroform layer over a suitable drying agent, such as magnesium sulfate.[9]

-

Final Product: Remove the chloroform under reduced pressure. Recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid.[9]

Causality Behind Experimental Choices:

-

Low-Temperature Nitration: The nitration reaction is highly exothermic. Performing the reaction at low temperatures (-10 °C to 0 °C) is crucial to control the reaction rate, prevent over-nitration (the formation of dinitro- and trinitro- products), and minimize side reactions.

-

Quenching in Ice Water: Pouring the reaction mixture into ice water serves two purposes: it stops the reaction by diluting the acid and lowering the temperature, and it precipitates the organic product, which is sparingly soluble in water.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of a toluene/hexane solvent system allows for the dissolution of the product at an elevated temperature and its subsequent crystallization upon cooling, leaving impurities behind in the solvent.

Applications and Relevance

The primary application of 2-(4-Nitrophenyl)butyric acid is as a key intermediate in the pharmaceutical industry for the synthesis of Indobufen.[1][2][3][4] Indobufen is an anti-platelet aggregation agent used in the prevention of thromboembolic disorders. The structural integrity and purity of 2-(4-Nitrophenyl)butyric acid are therefore of utmost importance in this application. Beyond its role in Indobufen synthesis, its versatile structure makes it a valuable building block for the creation of other complex organic molecules, including potential dyes and specialty chemicals.[3][5]

Safety and Handling

Appropriate safety precautions should be taken when handling 2-(4-Nitrophenyl)butyric acid. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-(4-Nitrophenyl)butyric acid. The data presented, from its molecular structure and identification to its core physical properties and spectral characteristics, are essential for its effective use in research and development. The inclusion of a detailed synthetic protocol with an explanation of the experimental rationale further enhances the practical utility of this document for scientists and professionals in the chemical and pharmaceutical industries.

References

- Vertex AI Search. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- ChemicalBook. (2023, October 25). 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid.

- Guidechem. (n.d.). 2-(4-nitrophenyl)butyric acid 7463-53-8.

- Home Sunshine Pharma. (n.d.). 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- PubChem. (n.d.). 2-(4-Nitrophenyl)butyric acid.

- Entrepreneur. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

- ChemicalBook. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.

- Guidechem. (n.d.). 2-(4-nitrophenyl)butyric acid 7463-53-8.

Sources

- 1. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 5. 7463-53-8|2-(4-Nitrophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

A Senior Scientist's Guide to 2-(4-Nitrophenyl)butanoic Acid: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, process chemists, and drug development professionals by elucidating the compound's core properties, outlining validated synthesis routes, and detailing robust analytical methodologies for characterization and quality control. The primary significance of this compound lies in its role as a key precursor in the synthesis of Indobufen, a reversible anti-platelet agent.[1][2][3] This guide moves beyond simple procedural outlines, offering insights into the causal mechanisms behind experimental choices, thereby equipping scientists with the knowledge to adapt and optimize these protocols for their specific research and development objectives.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in synthesis and analysis. 2-(4-nitrophenyl)butanoic acid is an off-white to light beige crystalline powder, whose characteristics are summarized below.[2] The electron-withdrawing nature of the para-nitro group significantly influences the molecule's reactivity and spectroscopic properties.[2]

| Property | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | PubChem[4] |

| Synonyms | 2-(4-Nitrophenyl)butyric acid, α-Ethyl-4-nitrobenzeneacetic acid | PubChem[4] |

| CAS Number | 7463-53-8 | NINGBO INNO PHARMCHEM[2] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[4] |

| Molecular Weight | 209.20 g/mol | PubChem[4] |

| Melting Point | 122-123 °C | NINGBO INNO PHARMCHEM[2] |

| Appearance | Off-white to light beige powder | NINGBO INNO PHARMCHEM[2] |

Synthesis Strategies: A Comparative Overview

The selection of a synthetic route is a critical decision driven by factors including yield, purity, safety, scalability, and cost. For 2-(4-nitrophenyl)butanoic acid, two primary strategies are prevalent in the literature: direct nitration and malonic ester synthesis.

Route A: Direct Electrophilic Nitration

This method involves the direct nitration of 2-phenylbutyric acid. It is an archetypal electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich phenyl ring. The para-position is favored due to steric hindrance at the ortho-positions from the butyric acid side chain.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 340 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 33.9 g of 2-phenylbutyric acid to the cooled sulfuric acid while maintaining the temperature below 0 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 39.4 mL of 70% nitric acid to 170 mL of acetic acid. Cool this mixture.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over a period that allows the internal temperature to be strictly maintained below 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to 20 °C over a period of 1 hour.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a large volume of ice water. The product will precipitate as an off-white solid.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water, and press as dry as possible on the filter.

-

Purification: Dissolve the crude solid in chloroform. Separate and discard the aqueous layer. Dry the chloroform layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

Route B: Malonic Ester Synthesis Pathway

This classic C-C bond-forming strategy offers an alternative that avoids the direct nitration of a molecule already containing the sensitive carboxylic acid group. The process begins with the reaction of a p-nitro-substituted benzene with diethyl malonate, followed by hydrolysis and decarboxylation. A patent describes a variation using diethyl 2-ethyl-2-(4-nitrophenyl)malonate as the intermediate.[5] This route is often preferred in industrial settings due to its potentially higher safety profile and control over regioselectivity.[1]

-

Reaction Setup: To a solution of 37.18 g of diethyl 2-ethyl-2-(4-nitrophenyl)malonate in 150 mL of ethanol, add a solution of 30.41 g of sodium hydroxide in 100 mL of water.

-

Hydrolysis (Saponification): Heat the mixture under reflux for 3 hours. This step hydrolyzes both ester groups to carboxylates.

-

Solvent Removal: Distill off the ethanol in vacuo.

-

Extraction 1 (Removal of Impurities): Dissolve the residue in 200 mL of water and extract with 300 mL of ether to remove any unreacted starting material or non-acidic impurities. Discard the ether layer.

-

Acidification & Decarboxylation: Acidify the aqueous layer with concentrated hydrochloric acid. This protonates the carboxylates and induces decarboxylation of the geminal di-acid, yielding the desired product.

-

Extraction 2 (Product Isolation): Extract the acidified aqueous layer with ether.

-

Purification: Separate the ether layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Final Product: Distill off the ether in vacuo to yield 2-(4-nitrophenyl)butanoic acid.

Analytical Characterization and Quality Control

For any pharmaceutical intermediate, rigorous analytical characterization is non-negotiable to ensure structural identity and purity, which directly impact the quality and safety of the final active pharmaceutical ingredient (API).

Spectroscopic Identification

| Technique | Expected Characteristics | Rationale |

| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to NO₂ ~7.5 ppm (d, 2H): Aromatic protons meta to NO₂ ~3.7 ppm (t, 1H): Methine proton (α-carbon) ~2.0, ~1.7 ppm (m, 2H): Methylene protons (β-carbon) ~0.9 ppm (t, 3H): Methyl protons (γ-carbon) ~12.0 ppm (s, 1H): Carboxylic acid proton | The para-substituted nitro group creates a classic AA'BB' system for the aromatic protons, appearing as two distinct doublets. The deshielding effect of the nitro group causes the ortho protons to appear further downfield. Chemical shifts for the aliphatic chain are standard. A patent for a related synthesis confirms signals in these regions.[1] |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid ~1520 & ~1350 cm⁻¹ (strong): Asymmetric & symmetric N-O stretches of the nitro group | These functional group frequencies are highly characteristic. The broad O-H band is due to hydrogen bonding, and the strong carbonyl and nitro stretches are definitive markers for the compound's structure. |

| Mass Spec. (EI) | M⁺ at m/z 209: Molecular ion peak Key Fragments: Loss of -COOH (m/z 164), loss of -C₂H₅ (m/z 180), and fragments corresponding to the nitrophenyl moiety. | Electron ionization will produce the molecular ion. Subsequent fragmentation is predictable, with the loss of the carboxylic acid group being a very common pathway for such molecules. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-(4-nitrophenyl)butanoic acid.[6][7] A reversed-phase method is typically employed.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid ensures the carboxylic acid is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where the nitrophenyl chromophore exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

-

Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Core Applications in Pharmaceutical Development

The principal application of 2-(4-nitrophenyl)butanoic acid is as a strategic starting material for the synthesis of Indobufen.[2][3][8] Indobufen is a potent, reversible inhibitor of platelet aggregation, which functions by blocking the cyclooxygenase (COX) enzyme, thereby inhibiting the synthesis of thromboxane A2.[1]

The synthetic pathway from the title compound to Indobufen involves two key transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) to form 2-(4-aminophenyl)butanoic acid. This is commonly achieved via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing agents like zinc or tin in acidic media.[8]

-

Amide Bond Formation: The resulting amino compound is then condensed with a phthalic acid derivative to construct the final isoindolinone structure of Indobufen.[8]

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[9][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[12]

Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.[11]

References

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)butyric acid. PubChem Compound Database. Retrieved from [Link]

-

Hua, Y., et al. (n.d.). Hectogram-Scale-Synthesis-of-Indobufen-from-Diludine-Triggered-Metal-Free-Cascade. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-nitrophenyl)butanoic Acid. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. EPA. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

-

Reyes, J., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Nitrophenyl butyrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl butyrate. PubChem Compound Database. Retrieved from [Link]

-

SHIMADZU CORPORATION. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

PubMed. (n.d.). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2-(4-nitrophenyl)butanoic acid. Retrieved from [Link]

Sources

- 1. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 4. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. fishersci.co.uk [fishersci.co.uk]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)butanoic Acid

Introduction

2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8) is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Indobufen, a potent anti-platelet aggregation agent.[1][2] The strategic placement of the nitro group and the carboxylic acid function on the butyric acid backbone makes it a versatile building block for a range of pharmaceutical and fine chemical applications. The development of efficient, safe, and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth analysis of the primary synthetic strategies for 2-(4-nitrophenyl)butanoic acid. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the different routes. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select and optimize the synthesis based on their specific laboratory or industrial requirements.

Strategic Approaches to Synthesis

The synthesis of 2-(4-nitrophenyl)butanoic acid can be broadly categorized into three main strategies, each with distinct advantages and challenges. These routes differ primarily in their approach to introducing the key functional groups—the p-nitrophenyl moiety and the butanoic acid chain.

-

Route 1: Direct Nitration of a Pre-formed Arylalkanoic Acid Core. This is the most direct approach, involving the electrophilic nitration of 2-phenylbutyric acid.

-

Route 2: Construction via Malonic Ester Synthesis. A classic and highly reliable method that builds the carboxylic acid functionality from a malonate precursor, offering excellent control and avoiding harsh nitration conditions on the final acid.

-

Route 3: Alkylation of a Nitrophenyl Acetonitrile Intermediate. This strategy involves the C-alkylation of a pre-functionalized aromatic nitrile, followed by hydrolysis to the carboxylic acid.

We will now examine each of these routes in detail.

Route 1: Electrophilic Nitration of 2-Phenylbutyric Acid

This method represents the most straightforward synthetic pathway, where the aromatic ring of commercially available 2-phenylbutyric acid is directly nitrated.

Causality and Mechanistic Insight

The core of this reaction is an electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich phenyl ring of 2-phenylbutyric acid then attacks the nitronium ion. The alkyl group is an ortho-, para-director; however, the steric hindrance from the butanoic acid side chain favors the formation of the para-substituted product, 2-(4-nitrophenyl)butanoic acid. Careful control of the reaction temperature is critical to minimize the formation of dinitrated byproducts and to control the reaction's exothermicity.

Experimental Protocol: Direct Nitration

The following protocol is adapted from established laboratory procedures.[3]

-

A solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) is prepared in a flask equipped with a stirrer and a thermometer.

-

The solution is cooled to -10°C in an ice-salt bath.

-

A pre-mixed solution of 70% nitric acid (39.4 ml) and acetic acid (170 ml) is added dropwise to the stirred solution. The rate of addition is controlled to maintain the internal temperature below 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to 20°C over a period of one hour.

-

The mixture is then carefully poured into a beaker containing crushed ice and water, leading to the precipitation of the crude product.

-

The off-white solid is collected by filtration, washed thoroughly with ice water, and dried.

-

For purification, the crude solid is dissolved in chloroform. The organic layer is separated from any aqueous residue and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Phenylbutyric Acid | 33.9 g | Starting Material |

| Conc. Sulfuric Acid | 340 ml | Catalyst/Solvent |

| 70% Nitric Acid | 39.4 ml | Nitrating Agent |

| Acetic Acid | 170 ml | Co-solvent |

| Reaction Temperature | -10°C to 0°C | Control Selectivity/Safety |

| Purification | Recrystallization | Isolate pure product |

Workflow Diagram: Direct Nitration

Caption: Workflow for the synthesis via direct nitration.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for preparing substituted carboxylic acids.[4][5] This route constructs the target molecule by first synthesizing an appropriate malonic ester derivative, followed by hydrolysis and decarboxylation. This strategy avoids the direct nitration of a phenyl-substituted acid, which can be advantageous in terms of safety and selectivity.[6]

Causality and Mechanistic Insight

This synthesis proceeds in two main stages:

-

Alkylation: Diethyl malonate is deprotonated at the α-carbon (the carbon between the two carbonyl groups) using a base like sodium ethoxide to form a resonance-stabilized enolate.[7][8] This enolate is a potent nucleophile. A sequential two-step alkylation is performed. First, with 1-bromo-4-nitrobenzene (or a similar activated aryl halide) and then with an ethyl halide (e.g., ethyl bromide). The product is diethyl 2-ethyl-2-(4-nitrophenyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting disubstituted diethyl malonate is then subjected to hydrolysis, typically under basic conditions using sodium hydroxide.[9] This saponifies the two ester groups to form a dicarboxylate salt. Upon acidification, a malonic acid derivative is formed, which is thermally unstable. Gentle heating causes decarboxylation (loss of CO₂), readily yielding the final product, 2-(4-nitrophenyl)butanoic acid.[8]

Experimental Protocol: Malonic Ester Route

The following protocol is based on the hydrolysis and decarboxylation of the pre-synthesized malonate intermediate.[9]

-

Diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) is dissolved in 150 ml of ethanol in a round-bottom flask.

-

A solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water is added.

-

The mixture is heated under reflux for 3 hours.

-

The solvent (ethanol and water) is removed in vacuo.

-

The residue is dissolved in 200 ml of water and extracted with 300 ml of diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid until it is strongly acidic, causing the carboxylic acid to precipitate or oil out.

-

The acidified aqueous layer is then extracted with diethyl ether (e.g., 3 x 100 ml).

-

The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The ether is distilled off in vacuo to yield 2-(4-nitrophenyl)butanoic acid. A yield of 17.25 g (69%) has been reported for this step.[9]

Data Summary: Hydrolysis & Decarboxylation Step

| Reagent/Parameter | Quantity/Value | Purpose |

| Diethyl 2-ethyl-2-(4-nitrophenyl)malonate | 37.18 g (0.12 mol) | Starting Ester |

| Sodium Hydroxide | 30.41 g (0.76 mol) | Hydrolysis Reagent |

| Ethanol / Water | 150 ml / 100 ml | Solvent |

| Reflux Time | 3 hours | Drive hydrolysis to completion |

| Conc. Hydrochloric Acid | To pH < 2 | Protonation & Decarboxylation |

| Reported Yield | 17.25 g (69%) | [9] |

Reaction Pathway: Malonic Ester Synthesis

Caption: Key steps in the malonic ester synthesis route.

Route 3: Alkylation of 4-Nitrophenylacetonitrile and Subsequent Hydrolysis

This pathway begins with a molecule that already contains the nitrophenyl group, 4-nitrophenylacetonitrile, and builds the butanoic acid side chain from the nitrile functionality.

Causality and Mechanistic Insight

-

Alkylation: The α-protons of 4-nitrophenylacetonitrile are acidic due to the inductive effect of the cyano group and the resonance stabilization of the resulting carbanion by both the cyano and the p-nitrophenyl groups. Treatment with a suitable base (e.g., sodium hydride or sodium ethoxide) generates a nucleophilic carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethyl halide, such as ethyl bromide, to form 2-(4-nitrophenyl)butanenitrile.

-

Hydrolysis: The nitrile group of 2-(4-nitrophenyl)butanenitrile is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating.[10] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading eventually to the carboxylic acid and an ammonium salt.[11] Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile, ultimately forming a carboxylate salt and ammonia gas; the final product is obtained after acidification.[10]

Experimental Protocol: Alkylation and Hydrolysis

This is a representative, two-step protocol.

Step A: Alkylation of 4-Nitrophenylacetonitrile

-

In a dry flask under an inert atmosphere, a strong base like sodium hydride (NaH) is suspended in a dry aprotic solvent (e.g., DMF or THF).

-

A solution of 4-nitrophenylacetonitrile in the same solvent is added dropwise at a controlled temperature (e.g., 0°C).

-

After the deprotonation is complete (cessation of H₂ gas evolution for NaH), ethyl bromide is added slowly.

-

The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is quenched with water, and the product, 2-(4-nitrophenyl)butanenitrile, is extracted with an organic solvent, dried, and purified.

Step B: Hydrolysis of 2-(4-Nitrophenyl)butanenitrile

-

The crude 2-(4-nitrophenyl)butanenitrile is placed in a flask with an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH).

-

The mixture is heated under reflux for several hours until the hydrolysis is complete.[10]

-

If basic hydrolysis was used, the cooled solution is first washed with ether to remove impurities, then acidified with concentrated HCl to precipitate the carboxylic acid.

-

If acidic hydrolysis was used, the cooled solution is extracted directly with an organic solvent.

-

The product is collected by filtration (if it precipitates) or by extraction and subsequent removal of the solvent. Purification is achieved by recrystallization.

Workflow Diagram: Nitrile Alkylation & Hydrolysis

Caption: Synthesis via alkylation of a nitrile intermediate.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors including scale, safety considerations, cost of starting materials, and desired purity.

| Feature | Route 1: Direct Nitration | Route 2: Malonic Ester Synthesis | Route 3: Nitrile Alkylation & Hydrolysis |

| Number of Steps | 1 (from 2-phenylbutyric acid) | Multiple | 2 (from 4-nitrophenylacetonitrile) |

| Key Advantage | Most direct, fewest steps. | High yielding, excellent control, avoids harsh nitration of the final product.[6][9] | Utilizes readily available starting materials. |

| Key Disadvantage | Use of potent nitrating agents, potential for isomer formation, safety concerns with exotherms. | Multi-step process can be longer. | Potential for dialkylation; hydrolysis of the nitrile can require harsh conditions. |

| Safety | High risk due to concentrated acids and exothermic reaction. Nitration reactions are strictly controlled.[6] | Generally safer; avoids direct nitration. | Use of strong bases like NaH requires care; hydrolysis can generate ammonia gas (if basic). |

| Scalability | Challenging due to heat management and safety protocols. | Good scalability, classic industrial process. | Moderate scalability, requires careful control of alkylation. |

Conclusion

All three synthetic strategies offer viable pathways to 2-(4-nitrophenyl)butanoic acid.

-